molecular formula C16H12N2O4S B4622378 1-(2-methoxyphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

1-(2-methoxyphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

Cat. No. B4622378
M. Wt: 328.3 g/mol
InChI Key: ZUVYDHBNOGOQSK-FLIBITNWSA-N
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Description

The compound belongs to a class of chemicals that exhibit varied biological and chemical properties, often analyzed for their potential in different scientific applications. These compounds, including pyrimidine derivatives and those with methoxyphenyl and thienyl groups, are subjects of research for their unique structural and chemical attributes.

Synthesis Analysis

Research on similar compounds, such as pyrimidine derivatives, involves various synthesis methods, including condensation reactions and cyclocondensation with bifunctional heteronucleophiles. For example, the synthesis of 6-(2,5-dichlorothiophen-3-yl)-3,4-dihydro-4-(4-methoxyphenyl)pyrimidine-2(1H)-thione demonstrates complex reactions involving KOH and thiourea (Al‐Refai et al., 2014).

Molecular Structure Analysis

X-ray crystallography is a common technique used to analyze the molecular structure of these compounds. For instance, the crystal structure of 2-acetyl-5-(3-methoxyphenyl)-3,7-dimethyl-5H-1,3-thiazolo[3,2-a]pyrimidine-6-carboxylate reveals a flattened half-chair conformation of the pyrimidine ring, showcasing the detailed geometry of such molecules (Prasad et al., 2014).

Scientific Research Applications

Synthesis and Biological Activities

Synthesis of Novel Oxo Pyrimido Pyrimidine and Their Derivatives

  • Researchers synthesized pyrimidine derivatives due to their diverse pharmacological and biological activities. They developed a novel compound with a replaceable methylthio (-SCH3) group, which was further reacted with various nucleophiles to yield substituted pyrimidines in good yields (Jadhav et al., 2022).

Heterocyclic Syntheses from o-Amino-nitriles

  • Starting with 1-cyano-6-methoxynaphthalene, derivatives of the benzo(f)quinazoline ring system were synthesized as analogs of the folic acid antagonist and antimalarial agent pyrimethamine, highlighting the importance of the methoxy substituent in biological activity (Taylor et al., 1967).

Antimicrobial and Anti-inflammatory Agents

  • Thienopyrimidine derivatives were prepared and tested as antimicrobial and anti-inflammatory agents. These compounds showed remarkable activity against fungi, bacteria, and inflammation, demonstrating the pharmaceutical potential of such derivatives (Tolba et al., 2018).

Antiviral Activity

Acyclic Nucleoside Phosphonate Analogues

  • The study synthesized 2,4-diamino-6-hydroxypyrimidines substituted in position 5, which showed significant inhibitory activity against retroviruses in cell culture, highlighting the potential antiviral applications of these compounds (Hocková et al., 2003).

Synthesis Techniques and Chemical Properties

Microwave-mediated Synthesis

  • Novel pyrimido[1,2-a]pyrimidines were synthesized under microwave irradiation and solvent-free conditions, illustrating efficient synthesis techniques that could be applied in developing pharmaceutical compounds (Vanden Eynde et al., 2001).

Solid-state Fluorescence Properties

  • The study synthesized new fluorescent compounds with solid-state fluorescence properties, demonstrating the potential application of these compounds in bioimaging and sensing technologies (Yokota et al., 2012).

properties

IUPAC Name

(5Z)-1-(2-methoxyphenyl)-5-(thiophen-3-ylmethylidene)-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O4S/c1-22-13-5-3-2-4-12(13)18-15(20)11(14(19)17-16(18)21)8-10-6-7-23-9-10/h2-9H,1H3,(H,17,19,21)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUVYDHBNOGOQSK-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C(=CC3=CSC=C3)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1N2C(=O)/C(=C\C3=CSC=C3)/C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-methoxyphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 2
1-(2-methoxyphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 3
1-(2-methoxyphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 4
1-(2-methoxyphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 5
1-(2-methoxyphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione
Reactant of Route 6
1-(2-methoxyphenyl)-5-(3-thienylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione

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